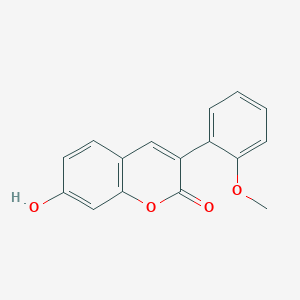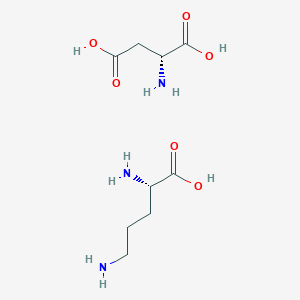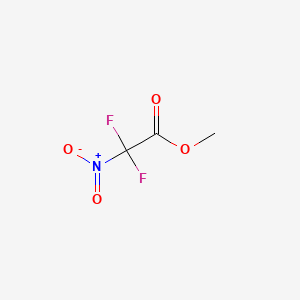
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate typically involves the reaction of 3-methyl-3-buten-1-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The resulting TBDMS-protected alcohol is then reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as alkoxides, thiolates, and amines.
Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: TBAF in tetrahydrofuran (THF) is commonly used for the removal of the TBDMS group.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted derivatives, such as ethers, thioethers, and amines.
Deprotection Reactions: The major product is the free alcohol, along with the formation of tert-butyldimethylsilanol.
Applications De Recherche Scientifique
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is used in various scientific research applications:
Chemistry: It is used as a protecting group for alcohols in multi-step organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group by forming a strong silicon-oxygen bond, which is resistant to various reaction conditions. This protection allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group. The tosylate group acts as a good leaving group in substitution reactions, facilitating the formation of new carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 4-(tert-Butyldimethylsilyl)oxy-1-butanol
- 4-(tert-Butyldimethylsilyl)oxy benzaldehyde
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is unique due to the presence of both the TBDMS protecting group and the tosylate leaving group. This combination allows for versatile applications in organic synthesis, providing both protection and reactivity in a single molecule .
Propriétés
Formule moléculaire |
C18H32O4SSi |
|---|---|
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
[3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H32O4SSi/c1-15-9-11-16(12-10-15)23(19,20)21-14-13-18(5,6)22-24(7,8)17(2,3)4/h9-12H,13-14H2,1-8H3 |
Clé InChI |
HBBMDDNEYVFOTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


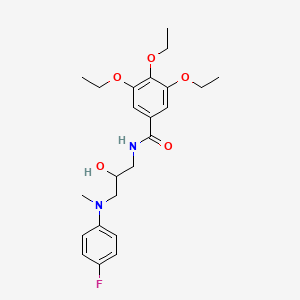
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)
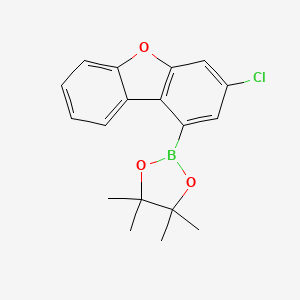
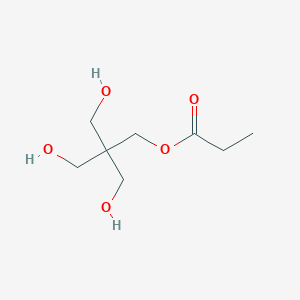
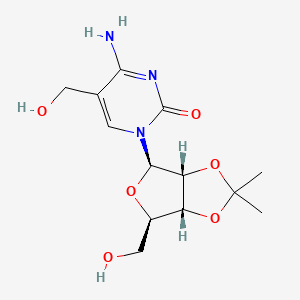

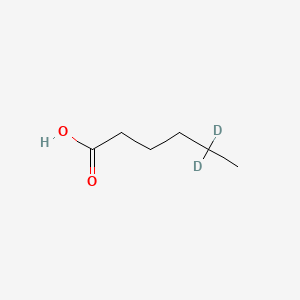
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)

